molecular formula C13H13N3OS B12455030 [(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea

[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea

Cat. No.: B12455030
M. Wt: 259.33 g/mol
InChI Key: DXTYDDVJOBCCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea is an organic compound with the molecular formula C12H12N2OS It is a derivative of thiourea and naphthalene, characterized by the presence of a methoxy group on the naphthalene ring and a methylideneamino linkage to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea typically involves the condensation of 2-methoxynaphthaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiol derivatives.

Scientific Research Applications

[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its structural similarity to bioactive molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:

    [(2-Methoxynaphthalen-1-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.

    [(2-Methoxynaphthalen-1-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.

    [(2-Methoxynaphthalen-1-yl)methylideneamino]thiosemicarbazide: Contains an additional hydrazine moiety.

These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound .

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

[(2-methoxynaphthalen-1-yl)methylideneamino]thiourea

InChI

InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)

InChI Key

DXTYDDVJOBCCHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.